1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a 2-ethylphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Substitution with 2-Ethylphenyl Group: The imidazole ring is then subjected to electrophilic aromatic substitution to introduce the 2-ethylphenyl group. This can be achieved using 2-ethylbenzene and a suitable electrophile, such as a halogenating agent.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-1H-imidazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Phenyl)-1H-imidazole-4-carboxamide: Lacks the ethyl substitution on the phenyl ring.
1-(2-Ethylphenyl)-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Biological Activity
1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound this compound features an imidazole ring, which is known for its role in numerous biological functions. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. A notable study evaluated several derivatives for their antiproliferative effects against cancer cell lines, including HeLa, A549, and SGC-7901. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
Case Study: Antiproliferative Effects
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | HeLa | 18.53 | 23–46 |
5-FU | HeLa | 20.00 | - |
MTX | HeLa | 25.00 | - |
The selectivity index indicates that normal cells (L-02) exhibited a significantly higher tolerance to the compound compared to tumor cells, suggesting a favorable therapeutic window .
The mechanism by which this compound induces apoptosis in cancer cells involves the modulation of key apoptotic proteins. Specifically, it was observed that treatment with the compound increased the expression of pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2 in a time-dependent manner. This shift in protein expression promotes apoptosis, a critical process in cancer therapy .
Apoptosis Induction Study
In vitro studies using Hoechst/PI double staining demonstrated that treatment with this compound resulted in a higher apoptosis rate compared to controls:
- Apoptosis Rate :
- Experimental Group: 68.2%
- Control Group (5-FU): 39.6%
These findings underscore the compound's potential as an effective antitumor agent through its ability to induce programmed cell death .
Antimicrobial Activity
Beyond its antitumor properties, this compound has also shown promise as an antimicrobial agent. Studies suggest that imidazole derivatives can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(2-ethylphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-2-9-5-3-4-6-11(9)15-7-10(12(13)16)14-8-15/h3-8H,2H2,1H3,(H2,13,16) |
InChI Key |
XCVNHEMPFJTLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(N=C2)C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.